6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide
Description
The compound 6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide (CAS RN: 24158-88-1; alternative CAS RN: 205320-24-7) is a bicyclic β-lactam derivative structurally related to penicillanic acid. It features a 4-thia-1-azabicyclo[3.2.0]heptane core with bromine substituents at positions 6,6 and a 4,4-dioxide moiety. Key properties include:
- Molecular formula: C₈H₉Br₂NO₃S
- Molecular weight: 359.04 g/mol
- Melting point: 142–145°C
- Stereochemistry: (2S,5R) configuration.
The compound is synthesized via bromination of penicillanic acid derivatives using hydrobromic acid under controlled conditions. It has been investigated for its role in enhancing β-lactam antibiotic efficacy, likely through β-lactamase inhibition.
Properties
IUPAC Name |
6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO5S/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)17(7,15)16/h3,6H,1-2H3,(H,12,13)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYBRGUNKNPEKM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)C(C2=O)(Br)Br)C(=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2NO5S- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from penicillin G or other beta-lactam antibiotics. The process involves bromination and oxidation reactions to introduce the dibromo and dioxo groups, respectively[_{{{CITATION{{{_3{Sulbactam Related Compound E (15 mg) ((2S,5R)-6,6-Dibromo-3,3-dimethyl ....
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure purity and consistency. The production process involves the use of specific catalysts and reagents to facilitate the bromination and oxidation reactions.
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions to form its dioxo derivative.
Reduction: Reduction reactions can be used to remove the bromine atoms from the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide or sodium hypochlorite are used for oxidation reactions.
Reducing agents like hydrogen gas or sodium borohydride are used for reduction reactions.
Various halogenating agents are used for substitution reactions.
Major Products Formed:
Oxidation reactions produce the dioxo derivative of the compound.
Reduction reactions can produce the dibromo derivative without the dioxo group.
Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Medicinal Applications
-
Antibiotic Development :
- The compound serves as a precursor for the synthesis of various beta-lactam antibiotics. Its structural modifications can lead to derivatives with enhanced antibacterial properties against resistant strains of bacteria .
- Studies have indicated that derivatives of dibromopenicillanic acid exhibit activity against Gram-positive and some Gram-negative bacteria, making them valuable in treating infections caused by resistant pathogens .
-
Antimicrobial Activity :
- Research has demonstrated that this compound and its derivatives possess significant antimicrobial properties. They have been tested against a range of microorganisms, showing efficacy comparable to established antibiotics .
- The presence of bromine atoms in the structure enhances its antimicrobial potency by increasing the lipophilicity and membrane permeability of the molecule .
Agricultural Applications
- Pesticide Development :
- The compound has been explored for use in developing new pesticides due to its ability to inhibit specific enzymes in pests, leading to their mortality .
- Its application as a fungicide has also been investigated, particularly against fungal pathogens affecting crops, thereby contributing to agricultural sustainability.
Research Case Studies
- Synthesis and Modification :
- Structure-Activity Relationship (SAR) :
Data Table: Summary of Applications
| Application Area | Description | Example Outcomes |
|---|---|---|
| Medicinal Chemistry | Precursor for beta-lactam antibiotics | Enhanced antibacterial activity |
| Antimicrobial Research | Direct antimicrobial properties against various pathogens | Effective against resistant bacteria |
| Agricultural Chemistry | Potential use as a pesticide or fungicide | Inhibition of pest growth |
| Synthesis Research | Development of analogs for improved efficacy | Varied biological activity based on structure |
Mechanism of Action
The compound exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in bacteria, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to bacterial cell lysis and death.
Molecular Targets and Pathways Involved:
Penicillin-binding proteins (PBPs)
Peptidoglycan synthesis pathway
Comparison with Similar Compounds
Structural and Functional Group Differences
Notes and Discrepancies
- CAS RN Conflict : The target compound is listed under two CAS numbers (24158-88-1 and 205320-24-7), possibly reflecting stereochemical or synthetic batch variations.
- Data Gaps : Melting points and solubility data for several analogs are unreported, underscoring the need for further characterization.
Biological Activity
6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide, commonly referred to in literature as a derivative of sulbactam, exhibits significant biological activity primarily as an antibacterial agent. This compound is notable for its structural complexity and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 359.04 g/mol. The compound features a bicyclic structure which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H9Br2NO3S |
| Molecular Weight | 359.04 g/mol |
| CAS Number | 24158-88-1 |
| IUPAC Name | (2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
The primary mechanism of action for 6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane involves the inhibition of bacterial cell wall synthesis. This action is critical in combating various bacterial infections, particularly those caused by Gram-positive and Gram-negative bacteria.
Antibacterial Activity
Research indicates that this compound is effective against extended-spectrum beta-lactamase (ESBL) producing strains, making it a valuable option for treating resistant infections. It has been shown to be effective in various clinical settings including:
- Bacterial Meningitis
- Severe Skin Infections
- Febrile Neutropenia
- Respiratory Infections
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in clinical applications:
- Clinical Efficacy Study : A clinical trial demonstrated that patients treated with this compound showed significant improvement in symptoms associated with severe bacterial infections compared to standard treatments .
- In Vitro Analysis : Laboratory studies revealed that the compound exhibits a minimum inhibitory concentration (MIC) against common pathogens such as Escherichia coli and Staphylococcus aureus, confirming its potential as a broad-spectrum antibiotic .
Table 2: In Vitro Activity Against Key Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 µg/mL |
| Staphylococcus aureus | 0.25 µg/mL |
| Klebsiella pneumoniae | 1 µg/mL |
Safety and Toxicity
Safety assessments indicate that while the compound demonstrates potent antibacterial properties, it also requires careful monitoring for potential side effects. Toxicological studies suggest a favorable safety profile at therapeutic doses; however, further long-term studies are necessary to fully establish its safety in various populations.
Chemical Reactions Analysis
Oxidation and Reduction Pathways
The compound’s sulfur-containing bicyclic structure undergoes redox reactions critical for modifying its electronic and steric properties:
Oxidation enhances stability by forming sulfone groups, while reduction enables bromine substitution for downstream modifications.
Nucleophilic Substitution at C6 Bromine Sites
The two bromine atoms at position 6 are reactive sites for nucleophilic displacement, enabling functionalization:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Amines (e.g., NH₃) | Polar aprotic solvent, 25–60°C | 6,6-Diamino derivatives | Precursors for β-lactam antibiotics |
| Thiols | Alkaline pH | Thioether-linked analogs | Enhanced β-lactamase inhibition |
| Hydroxide ions | Aqueous ethanol | Hydroxy substitution products | Intermediate in sulbactam synthesis |
This reactivity is pivotal for synthesizing β-lactamase inhibitors like sulbactam .
β-Lactam Ring Reactivity
The strained β-lactam ring participates in hydrolysis and aminolysis, though bromine substitution modulates its stability:
| Reaction | Conditions | Outcome | Mechanistic Role |
|---|---|---|---|
| Acidic hydrolysis | HCl (pH < 3), reflux | Ring-opening to form carboxylic acid | Degradation pathway |
| Alkaline hydrolysis | NaOH (pH > 10), 50°C | Cleavage to linear sulfone derivatives | Stability testing |
| Enzymatic hydrolysis | β-Lactamases | Variable resistance due to bromine groups | Mechanism of antibiotic resistance |
The electron-withdrawing bromine atoms reduce ring strain, slowing hydrolysis compared to non-halogenated analogs .
Esterification and Carboxylate Modifications
The carboxylate group undergoes esterification to improve bioavailability or enable conjugation:
These esters are intermediates in synthesizing β-lactamase inhibitors and antibiotics .
Thermal Decomposition
Under elevated temperatures, the compound undergoes decomposition, releasing brominated byproducts:
| Temperature | Byproducts | Notes |
|---|---|---|
| >150°C | HBr gas, sulfone fragments | Requires inert atmosphere for stabilization |
| >200°C | Carbonization with CO₂ release | Irreversible degradation |
Thermal stability studies recommend storage below –20°C for long-term preservation .
Photochemical Reactions
UV exposure induces radical-mediated debromination and sulfone rearrangement:
| Wavelength | Products | Implications |
|---|---|---|
| 254 nm | Monobromo derivatives | Potential for photodegradation in formulations |
| 365 nm | Isomeric bicyclic sulfoxides | Altered β-lactamase binding affinity |
Light-sensitive handling protocols are essential during synthesis .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves halogenation (e.g., bromination) of a precursor such as 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate. Reaction conditions (e.g., temperature, solvent, stoichiometry) must be optimized to avoid over-bromination. Purity validation employs HPLC (as described for sulbactam analysis in ) coupled with mass spectrometry (MS) to confirm molecular weight. Pharmacopeial guidelines (e.g., USP standards in ) recommend testing for residual solvents and impurities using gradient elution protocols .
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and structural integrity of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemical ambiguities, particularly for bicyclic beta-lactam structures. For routine analysis, high-resolution NMR (e.g., H, C, and 2D COSY/HSQC) can identify substituent positions and verify the β-lactam ring’s integrity. For example, H NMR chemical shifts between δ 3.0–5.0 ppm often correlate with bicyclic protons, as seen in similar compounds (). FT-IR can confirm functional groups like the carbonyl (C=O) stretch (~1770 cm) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies should follow ICH Q1A guidelines. Prepare buffered solutions (pH 1–10) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at intervals (e.g., 0, 1, 3, 6 months). Kinetic modeling (Arrhenius equation) predicts shelf-life. For hydrolytic stability, focus on β-lactam ring cleavage, which can be quantified using LC-MS to detect hydrolyzed products (e.g., open-chain thiol intermediates) .
Q. What experimental strategies are recommended to resolve contradictions between crystallographic data and computational modeling results for this compound?
- Methodological Answer : Cross-validate using multiple techniques:
- X-ray diffraction : Confirm crystal packing effects that might distort bond angles.
- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data.
- Solid-state NMR : Resolve discrepancies in torsional angles (e.g., between the bicyclic ring and carboxylate group).
- Dynamic light scattering (DLS) : Assess if aggregation in solution affects spectroscopic results. Refer to ’s use of NMR to validate chromium complex structures .
Q. How can the inhibitory activity of this compound against β-lactamase enzymes be quantitatively assessed?
- Methodological Answer : Use a fluorometric assay with nitrocefin as a substrate. Pre-incubate β-lactamase with the compound at varying concentrations (0–100 µM), then add nitrocefin and monitor hydrolysis at 486 nm. Calculate IC values via nonlinear regression. For extended-spectrum β-lactamases (ESBLs), combine with clavulanic acid (a known inhibitor) to test synergy. Confirm results with microbiological assays (e.g., MIC reduction in β-lactamase-producing E. coli strains) .
Q. What advanced chromatographic methods can separate and quantify diastereomers or degradation products of this compound?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane:isopropanol (90:10, v/v) can resolve diastereomers. For polar degradation products, use HILIC (hydrophilic interaction liquid chromatography) with a BEH Amide column and acetonitrile/ammonium formate buffer. MS/MS fragmentation patterns (e.g., m/z transitions) aid in identifying unknown impurities, as demonstrated in ’s analysis of sulbactam .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
